molecular formula C7H8F3NO B3185683 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile CAS No. 1188911-73-0

5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B3185683
CAS No.: 1188911-73-0
M. Wt: 179.14 g/mol
InChI Key: LWSQHOCSKGCLKL-UHFFFAOYSA-N
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Description

5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile (CAS 1188911-73-0) is a fluorinated β-oxonitrile compound characterized by a trifluoromethyl group at the 5-position, two methyl groups at the 4-position, and a ketone at the 3-position of the pentanenitrile backbone. Its molecular formula is C₈H₉F₃NO, with a molecular weight of 192.16 g/mol (inferred from structural analogs and stoichiometry). The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic additions and condensations. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing fluorinated heterocycles and bioactive molecules .

Properties

IUPAC Name

5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO/c1-6(2,7(8,9)10)5(12)3-4-11/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSQHOCSKGCLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236282
Record name 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188911-73-0
Record name 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188911-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with a fluorinating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: Used in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. It can modulate enzyme activity and receptor binding through its electronic and steric effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dimethyl-3-oxopentanenitrile (CAS 59997-51-2)

  • Structure : Lacks the 5,5,5-trifluoro substitution, featuring a simpler β-oxonitrile scaffold.
  • Molecular Formula: C₇H₁₁NO (MW: 125.17 g/mol) .
  • Synthesis : Prepared via condensation of N-methoxy-N,2,2-trimethylpropanamide with CH₃CN and MeLi-LiBr in THF (74% yield) .
  • Reactivity : The ketone and nitrile groups enable condensation reactions (e.g., with amines or alcohols) to form heterocycles or substituted nitriles. Used in alkylation studies under ruthenium catalysis .
  • Applications: Intermediate in amino acid and ester synthesis; catalytic studies .
Property 5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile 4,4-Dimethyl-3-oxopentanenitrile
Molecular Weight 192.16 g/mol 125.17 g/mol
CAS Number 1188911-73-0 59997-51-2
Key Functional Groups Trifluoromethyl, nitrile, ketone Nitrile, ketone, methyl
Electron Effects Strong electron-withdrawing (CF₃) Moderate electron-withdrawing (CO)
Synthetic Utility Fluorinated drug intermediates General organic synthesis

5,5,5-Trifluoro-4-oxopentanoic Acid (CAS 180287-02-9)

  • Structure : Carboxylic acid analog with a ketone at the 4-position and trifluoromethyl at the 5-position.
  • Molecular Formula : C₅H₅F₃O₃ (MW: 170.09 g/mol) .
  • Reactivity : Participates in decarboxylation and esterification. Used in fluorinated polymer and ligand synthesis.
  • Key Difference : Replacement of nitrile (-CN) with carboxylic acid (-COOH) alters solubility and reactivity.

Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate (CAS 893643-18-0)

  • Structure : Ester derivative with two ketone groups and a trifluoromethyl substituent.
  • Molecular Formula : C₇H₇F₃O₄ (MW: 224.12 g/mol) .
  • Applications : Intermediate in fluorinated diketone synthesis; higher polarity due to ester groups.

3-Oxo-4-phenylbutanenitrile (CAS N/A)

  • Structure : Aryl-substituted β-oxonitrile with a phenyl group at the 4-position.
  • Synthesis : Prepared from N-methoxy-N-methyl-2-phenylacetamide (84% yield) .
  • Utility : Demonstrates how substituents (e.g., aryl vs. methyl/CF₃) influence steric and electronic profiles in heterocycle formation.

Biological Activity

5,5,5-Trifluoro-4,4-dimethyl-3-oxopentanenitrile (CAS No. 1188911-73-0) is an organic compound characterized by its trifluoromethyl and nitrile functional groups. Its unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C7H8F3NO
  • Molecular Weight : 179.14 g/mol
  • CAS Number : 1188911-73-0

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design and development.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The compound can modulate enzyme activity and receptor binding through electronic and steric effects stemming from its unique substitution pattern. This interaction profile suggests potential applications in pharmaceuticals, particularly in the development of fluorinated drugs.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. One notable study indicated that the compound exhibits significant inhibitory effects on Trypanosoma brucei, a protozoan parasite responsible for African sleeping sickness. The structure–activity relationship (SAR) analysis revealed that modifications to the compound's substituents can enhance its potency against this pathogen.

CompoundpEC50 (µM)Activity
This compound6.0 ± 0.02Moderate
Pentamidine (reference)8.5 ± 0.14High

This table illustrates the comparative potency of the compound against T. brucei relative to a standard reference drug.

Cytotoxicity Studies

In addition to its antimicrobial properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The compound was tested against human cell lines (MRC5) to determine its therapeutic window.

CompoundpTC50 (µM)Toxicity Level
This compound<4.3High
Reference Compound>10Low

The results indicate that while the compound shows promising antimicrobial activity, it may exhibit high toxicity at effective doses against human cells.

Case Studies

  • Fluorinated Pharmaceuticals : Research has demonstrated that incorporating trifluoromethyl groups into pharmaceutical compounds can enhance their pharmacokinetic profiles. A case study highlighted the use of this compound as an intermediate in synthesizing novel antiviral agents.
  • Agrochemical Applications : The compound has been investigated for its potential use in developing agrochemicals with improved efficacy against pests while minimizing environmental impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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